4-(aminomethyl)-N-propyloxan-4-amine
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Overview
Description
4-(aminomethyl)-N-propyloxan-4-amine is an organic compound that features both an oxane ring and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-propyloxan-4-amine typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of methanol and trimethylchlorosilane to esterify amino acids, which can then be further modified to introduce the aminomethyl group . The reaction conditions often require mild temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-propyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of aminomethyl derivatives.
Scientific Research Applications
4-(aminomethyl)-N-propyloxan-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-propyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-(aminomethyl)benzoic acid: Used as an antifibrinolytic agent.
4-amino-5-aminomethyl-2-methylpyrimidine: Known for its use in drug development.
4-aminopyridine: Utilized in neurological research and as a therapeutic agent.
Uniqueness
4-(aminomethyl)-N-propyloxan-4-amine is unique due to its oxane ring structure combined with the aminomethyl group, which provides distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-(aminomethyl)-N-propyloxan-4-amine |
InChI |
InChI=1S/C9H20N2O/c1-2-5-11-9(8-10)3-6-12-7-4-9/h11H,2-8,10H2,1H3 |
InChI Key |
BUPFWCMEAPRXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1(CCOCC1)CN |
Origin of Product |
United States |
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